1-[2-(Propan-2-yloxy)propoxy]propan-2-ol
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Overview
Description
1-[2-(Propan-2-yloxy)propoxy]propan-2-ol is an organic compound with the molecular formula C9H20O3. It is a secondary alcohol and is known for its applications in various chemical processes and industries. The compound is characterized by its three propoxy groups attached to a central propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Propan-2-yloxy)propoxy]propan-2-ol typically involves the reaction of propylene oxide with isopropanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of isopropanol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or other acidic catalysts are often used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Propan-2-yloxy)propoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Various substituted alcohols depending on the reagent used.
Scientific Research Applications
1-[2-(Propan-2-yloxy)propoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizing agent.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Propan-2-yloxy)propoxy]propan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also participate in hydrogen bonding and other intermolecular interactions, influencing the properties and behavior of the systems it is involved in.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxypropoxy)propan-2-ol: Similar structure but with a methoxy group instead of a propoxy group.
Dipropylene glycol monomethyl ether: Another compound with similar functional groups but different molecular structure.
Uniqueness
1-[2-(Propan-2-yloxy)propoxy]propan-2-ol is unique due to its specific arrangement of propoxy groups, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
6284-72-6 |
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Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(2-propan-2-yloxypropoxy)propan-2-ol |
InChI |
InChI=1S/C9H20O3/c1-7(2)12-9(4)6-11-5-8(3)10/h7-10H,5-6H2,1-4H3 |
InChI Key |
WSECDIICHQSVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)COCC(C)O |
Origin of Product |
United States |
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